Cas no 430459-35-1 (5-fluoro-2,4-dimethoxybenzoic acid)

5-Fluoro-2,4-dimethoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its dimethoxy substitution pattern. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its electron-rich aromatic ring and fluorine substituent enhance reactivity and selectivity. The presence of methoxy groups at the 2- and 4-positions contributes to steric and electronic modulation, making it useful for constructing complex molecular frameworks. Its benzoic acid functionality allows for further derivatization via esterification, amidation, or metal-catalyzed coupling reactions. The fluorine atom imparts metabolic stability and influences binding interactions in bioactive molecules. Suitable for controlled reactions, it is typically handled under standard laboratory conditions.
5-fluoro-2,4-dimethoxybenzoic acid structure
430459-35-1 structure
Product name:5-fluoro-2,4-dimethoxybenzoic acid
CAS No:430459-35-1
MF:C9H9O4F
Molecular Weight:200.164
MDL:MFCD24481271
CID:3985496
PubChem ID:59385891

5-fluoro-2,4-dimethoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 5-fluoro-2,4-dimethoxy-
    • 5-fluoro-2,4-dimethoxybenzoic acid
    • DB-185778
    • 430459-35-1
    • SCHEMBL3423769
    • BYGYGKWAYKZMAK-UHFFFAOYSA-N
    • 5-Fluoro-2,4-dimethoxy-benzoic acid
    • E87865
    • MFCD24481271
    • 2,4-dimethoxy-5-fluorobenzoic acid
    • 5-Fluoro-2,4-dimethoxybenzoic acid
    • MDL: MFCD24481271
    • インチ: InChI=1S/C9H9FO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
    • InChIKey: BYGYGKWAYKZMAK-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 200.04848693Da
  • 同位素质量: 200.04848693Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 55.8Ų

5-fluoro-2,4-dimethoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8776591-5.0g
5-fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
5.0g
$3364.0 2023-01-10
AstaTech
E87865-0.25/G
5-FLUORO-2,4-DIMETHOXYBENZOIC ACID
430459-35-1 95%
0.25g
$153 2023-09-18
AstaTech
E87865-0.1/G
5-FLUORO-2,4-DIMETHOXYBENZOIC ACID
430459-35-1 95%
0.1g
$100 2023-09-18
Enamine
BBV-45227401-5g
5-fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
5g
$3364.0 2023-09-01
Enamine
BBV-45227401-2.5g
5-fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
2.5g
$2657.0 2023-09-01
Enamine
BBV-45227401-10g
5-fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
10g
$4231.0 2023-09-01
Enamine
EN300-8776591-10.0g
5-fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
10.0g
$4231.0 2023-01-10
Enamine
EN300-8776591-1.0g
5-fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
1.0g
$1282.0 2023-01-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1825762-5g
5-Fluoro-2,4-dimethoxybenzoic acid
430459-35-1
5g
¥24273.00 2024-05-13
Aaron
AR023T4R-250mg
5-Fluoro-2,4-dimethoxybenzoic acid
430459-35-1 95%
250mg
$500.00 2025-02-13

5-fluoro-2,4-dimethoxybenzoic acid 関連文献

5-fluoro-2,4-dimethoxybenzoic acidに関する追加情報

Comprehensive Overview of 5-Fluoro-2,4-dimethoxybenzoic Acid (CAS No. 430459-35-1): Properties, Applications, and Industry Insights

5-Fluoro-2,4-dimethoxybenzoic acid (CAS No. 430459-35-1) is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its methoxy and fluoro substituents, serves as a versatile intermediate in organic synthesis. Its molecular structure, C9H9FO4, combines lipophilicity and electron-withdrawing properties, making it valuable for designing bioactive molecules. Researchers frequently explore its role in drug discovery, particularly in modulating pharmacokinetics or enhancing target binding affinity.

In recent years, the demand for fluorinated building blocks like 5-fluoro-2,4-dimethoxybenzoic acid has surged due to their prevalence in FDA-approved drugs. A 2023 study highlighted that ~30% of small-molecule pharmaceuticals contain fluorine, underscoring the relevance of this compound. Its meta-substituted benzoic acid scaffold aligns with trends in fragment-based drug design, a hot topic in AI-driven molecular modeling. Users searching for "fluorinated benzoic acid derivatives" or "CAS 430459-35-1 solubility" often seek data on its physicochemical properties, which include a melting point of 148-152°C and moderate solubility in polar organic solvents.

The synthesis of 5-fluoro-2,4-dimethoxybenzoic acid typically involves electrophilic aromatic fluorination followed by O-methylation, with yields optimized via modern catalytic methods. Industry forums frequently discuss its purification challenges, such as recrystallization from ethanol/water mixtures. Notably, its logP value (~1.8) makes it a candidate for blood-brain barrier penetration studies—a key focus area in neurodegenerative disease research. This connects to trending searches like "CNS drug scaffolds 2024" or "fluoro-methoxy SAR" (structure-activity relationship).

Beyond pharmaceuticals, CAS 430459-35-1 finds niche applications in material science, where its aromatic rigidity contributes to liquid crystal formulations. Patent analyses reveal its use in OLED materials, correlating with growing interest in "fluorinated organic electronics." Environmental considerations also drive queries about its biodegradation profile; recent OECD 301 tests suggest moderate persistence, prompting exploration of green chemistry alternatives for its production.

Regulatory compliance remains a critical discussion point. While not classified as hazardous, proper handling of 5-fluoro-2,4-dimethoxybenzoic acid requires PPE due to potential irritant effects. Safety Data Sheets (SDS) emphasize storage at 2-8°C under inert atmosphere—a detail often searched alongside "benzoic acid derivative stability." Analytical methods like HPLC-UVmax 274 nm) and LC-MS are standard for quality control, addressing common user questions about "CAS 430459-35-1 purity analysis."

Emerging applications include its use as a probe molecule in metabolomics studies, leveraging its distinct 19F NMR signal. This aligns with the rise of "fluorine NMR tags" in biomedical imaging searches. Furthermore, computational chemists utilize its structure for QSAR training datasets, reflecting the intersection of AI in chemistry—a dominant 2024 trend.

In summary, 5-fluoro-2,4-dimethoxybenzoic acid exemplifies how fluorinated aromatics bridge traditional synthesis with cutting-edge applications. Its dual utility in life sciences and advanced materials ensures sustained relevance, while ongoing research addresses synthetic scalability and environmental impact—topics increasingly prioritized in both academic and industrial settings.

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